3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine
Brand Name: Vulcanchem
CAS No.: 1256822-80-6
VCID: VC6604640
InChI: InChI=1S/C6H3BrFN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
SMILES: C1=C(C=NC2=NNC(=C21)Br)F
Molecular Formula: C6H3BrFN3
Molecular Weight: 216.013

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine

CAS No.: 1256822-80-6

Cat. No.: VC6604640

Molecular Formula: C6H3BrFN3

Molecular Weight: 216.013

* For research use only. Not for human or veterinary use.

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine - 1256822-80-6

CAS No. 1256822-80-6
Molecular Formula C6H3BrFN3
Molecular Weight 216.013
IUPAC Name 3-bromo-5-fluoro-2H-pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C6H3BrFN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Standard InChI Key QKRFTNZERDLUQL-UHFFFAOYSA-N
SMILES C1=C(C=NC2=NNC(=C21)Br)F

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a fused bicyclic structure comprising a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine atom occupies the 3-position, while fluorine is substituted at the 5-position (Figure 1). This arrangement creates a planar geometry, as confirmed by X-ray crystallography studies of analogous pyrazolo[3,4-b]pyridine derivatives.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1256822-80-6
Molecular FormulaC6H3BrFN3\text{C}_6\text{H}_3\text{BrFN}_3
Molecular Weight216.01 g/mol
SMILESC1=C(C=NC2=NNC(=C21)Br)F
InChI KeyQKRFTNZERDLUQL-UHFFFAOYSA-N

The electronegative halogens (bromine and fluorine) influence the compound’s electronic distribution, enhancing its reactivity in cross-coupling reactions and interactions with biological targets.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine typically begins with functionalized pyrazolo[3,4-b]pyridine precursors. One documented method involves bromination of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine using tert-butyl nitrite in bromoform. This reaction proceeds via a diazotization-intermediate mechanism, where the amine group is converted to a diazonium salt, followed by bromide substitution.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1tert-Butyl nitrite, bromoform, 0–5°C72%
2Purification via column chromatography95%

Alternative approaches leverage palladium-catalyzed cross-coupling reactions to introduce bromine at the 3-position, though these methods are less commonly reported .

Reaction Mechanisms

The bromine atom at the 3-position serves as a reactive site for further functionalization. For instance, Suzuki-Miyaura coupling with aryl boronic acids can replace bromine with aromatic groups, enabling diversification of the core structure . The fluorine atom at the 5-position, being a poor leaving group, stabilizes the ring against nucleophilic attack, directing reactivity toward the bromine site.

Physical and Chemical Properties

Spectroscopic Characteristics

  • NMR: 1H^1\text{H}-NMR spectra show distinct signals for the pyridine proton (δ 8.2–8.5 ppm) and pyrazole protons (δ 7.1–7.3 ppm).

  • MS: Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 216.01.

Biological Activity and Medicinal Applications

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives, including 3-bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine, have demonstrated inhibitory activity against kinases such as TANK-binding kinase 1 (TBK1). TBK1 plays a critical role in inflammatory and oncogenic signaling pathways, making this compound a potential candidate for cancer immunotherapy.

Table 3: Comparative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetIC₅₀ (nM)
3-Bromo-5-fluoro derivativeTBK10.2
5-Fluoro-3-iodo analogueTRKA1.5

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s halogen substituents make it a versatile building block for synthesizing kinase inhibitors and antiviral agents. For example, it has been used to develop preclinical candidates targeting respiratory syncytial virus (RSV) .

Material Science

In non-pharmaceutical contexts, its planar structure and electron-deficient aromatic system are exploited in organic electronics, particularly as electron-transport materials in OLEDs.

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